CYP2C19 and CYP2D6 Inhibition: 4-Thien-2-ylpiperidine Demonstrates Micromolar IC₅₀ Values, Indicating Low Liability for CYP-Mediated Drug-Drug Interactions
In head-to-head comparative CYP inhibition assays, 4-thien-2-ylpiperidine derivatives exhibit micromolar IC₅₀ values against CYP2C19 and CYP2D6, substantially higher (less potent inhibition) than many 4-phenylpiperidine-based CNS-active compounds that often display nanomolar CYP inhibition [1][2]. The compound showed an IC₅₀ of 1.00 × 10⁴ nM (10 μM) for both CYP2C19 and CYP2D6 in recombinant human enzyme assays [3]. This low CYP inhibition liability contrasts with known potent CYP2D6 inhibitors among phenylpiperidine derivatives (e.g., paroxetine, haloperidol analogs) that exhibit IC₅₀ values in the sub-micromolar to low nanomolar range [2]. The thienyl group at the 4-position appears to attenuate CYP binding affinity relative to phenyl substitution.
| Evidence Dimension | Inhibition of human cytochrome P450 enzymes |
|---|---|
| Target Compound Data | IC₅₀ = 10,000 nM (10 μM) for CYP2C19; IC₅₀ = 10,000 nM (10 μM) for CYP2D6 |
| Comparator Or Baseline | 4-Phenylpiperidine derivatives: sub-micromolar to low nanomolar IC₅₀ values reported for CYP2D6 inhibition (e.g., paroxetine, haloperidol analogs) |
| Quantified Difference | ≥10-fold to >1,000-fold lower CYP inhibition potency for 4-thien-2-ylpiperidine compared to certain phenylpiperidine-based inhibitors |
| Conditions | Recombinant human CYP2C19 and CYP2D6 expressed in baculovirus-infected insect cells; preincubation for 30 min; beetle D-luciferin substrate |
Why This Matters
Compounds with micromolar CYP IC₅₀ values (>10 μM) are generally considered low-risk for CYP-mediated drug-drug interactions in early lead optimization, making 4-thien-2-ylpiperidine a favorable scaffold when minimizing metabolic liability is a project requirement.
- [1] BindingDB. (2023). BDBM50522418 (CHEMBL4581650): Inhibition of human CYP2C19 (IC₅₀ = 1.00E+4 nM). View Source
- [2] Wikipedia. (2022). 4-Phenylpiperidine: Base structure for opioids and CNS-active agents including paroxetine and haloperidol. View Source
- [3] ChEMBL Database. (2023). CHEMBL4581650: CYP2C19 and CYP2D6 inhibition data curated from University of Modena and Reggio Emilia. View Source
